molecular formula C8H15Cl2N3O B6273204 rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride CAS No. 2137782-14-8

rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride

Cat. No.: B6273204
CAS No.: 2137782-14-8
M. Wt: 240.1
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Description

Rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride is a stereoisomeric chemical compound used for various scientific research applications. It features a pyrazole ring attached to a substituted oxolane moiety and a methanamine group, making it an interesting subject for synthetic, analytical, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride typically starts with the preparation of the oxolane intermediate

Industrial Production Methods

On an industrial scale, the synthesis might employ similar reaction schemes but optimized for higher yields and purity. This involves the use of continuous-flow reactors, automated purification systems, and advanced analytical techniques to monitor and control the reaction conditions. The key to industrial production lies in maximizing efficiency while maintaining the integrity of the stereoisomeric configuration.

Chemical Reactions Analysis

Types of Reactions

Rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride can undergo a variety of chemical reactions, including:

  • Oxidation: The methanamine group can be oxidized to form corresponding nitriles or amides.

  • Reduction: Selective reduction can modify the pyrazole or oxolane ring.

  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Conditions may vary but often include organic solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from -78°C to reflux.

Major Products

Depending on the reaction type, major products might include:

  • Oxidation products: nitriles, amides

  • Reduction products: dehydrogenated pyrazole or oxolane derivatives

  • Substitution products: functionalized derivatives with new groups attached to the pyrazole or oxolane rings

Scientific Research Applications

Chemistry

In chemistry, rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride is studied for its unique stereochemistry and reactivity. Researchers investigate its potential as a building block for more complex molecules or as a chiral ligand in asymmetric synthesis.

Biology

In biological research, this compound can serve as a model molecule for studying enzyme interactions, receptor binding, or as a potential lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

From a medicinal perspective, derivatives of this compound may exhibit activity against various biological targets, potentially leading to the development of new therapeutic agents for diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, this compound may be used in the development of novel materials, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The exact mechanism of action for rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride can vary depending on the specific application. Generally, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding and modulation of their activity. This interaction can activate or inhibit signaling pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Rac-[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride can be compared with similar compounds such as:

  • Rac-[(2R,3R)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride

  • Rac-[(2S,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride

These compounds differ in their stereoisomeric configurations, which can lead to variations in their chemical reactivity, biological activity, and overall effectiveness in their respective applications. The unique features of this compound, such as its specific stereochemistry and functional groups, contribute to its distinct properties and potential advantages over similar molecules.

Now that we've gotten into some deep chemistry, tell me: what's your take on this kind of research? Fascinating, isn't it?

Properties

CAS No.

2137782-14-8

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.1

Purity

85

Origin of Product

United States

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